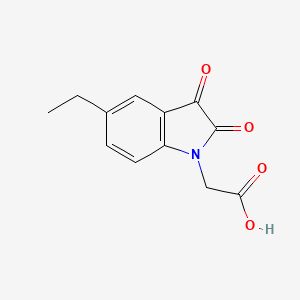
(E)-3-(1-Methyl-5-propan-2-ylpyrazol-3-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1-Methyl-5-propan-2-ylpyrazol-3-yl)prop-2-enoic acid, also known as MPP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been extensively studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties.
Mécanisme D'action
The mechanism of action of (E)-3-(1-Methyl-5-propan-2-ylpyrazol-3-yl)prop-2-enoic acid is not fully understood. However, several studies have suggested that the compound exerts its anti-inflammatory, anti-tumor, and anti-diabetic effects by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. This compound has also been shown to activate the AMPK signaling pathway, which is a key regulator of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exert several biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In animal models, this compound has been shown to improve glucose tolerance and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-(1-Methyl-5-propan-2-ylpyrazol-3-yl)prop-2-enoic acid has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and purify. Another advantage is that this compound has been extensively studied, and its properties and effects are well-characterized. However, one limitation is that this compound has poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
For the study of (E)-3-(1-Methyl-5-propan-2-ylpyrazol-3-yl)prop-2-enoic acid include further elucidation of its mechanism of action, investigation of its potential therapeutic applications in other disease states, and optimization of its pharmacological properties.
Méthodes De Synthèse
The synthesis of (E)-3-(1-Methyl-5-propan-2-ylpyrazol-3-yl)prop-2-enoic acid involves the reaction of 1-methyl-5-propan-2-ylpyrazole-3-carbaldehyde with malonic acid in the presence of acetic anhydride and a catalytic amount of piperidine. The reaction yields this compound in good yield and purity. The synthesis of this compound has been reported in several research articles, and the method has been optimized for large-scale production.
Applications De Recherche Scientifique
(E)-3-(1-Methyl-5-propan-2-ylpyrazol-3-yl)prop-2-enoic acid has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. The anti-inflammatory properties of this compound have been demonstrated in several studies, where the compound has been shown to inhibit the production of pro-inflammatory cytokines. The anti-tumor properties of this compound have also been demonstrated in several studies, where the compound has been shown to inhibit the growth of cancer cells. The anti-diabetic properties of this compound have been demonstrated in animal models, where the compound has been shown to improve glucose tolerance and insulin sensitivity.
Propriétés
IUPAC Name |
(E)-3-(1-methyl-5-propan-2-ylpyrazol-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)9-6-8(11-12(9)3)4-5-10(13)14/h4-7H,1-3H3,(H,13,14)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUOFUZPKVEQPX-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NN1C)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-Methylimidazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2642771.png)

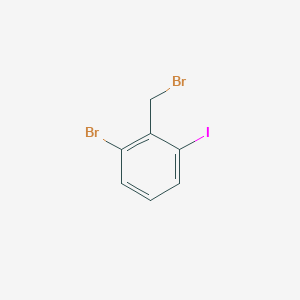

![(Z)-3-(((3,4-diethoxyphenethyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2642778.png)
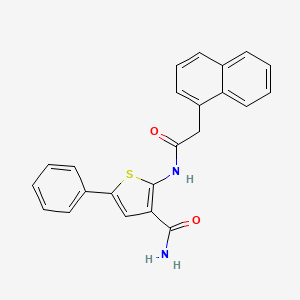
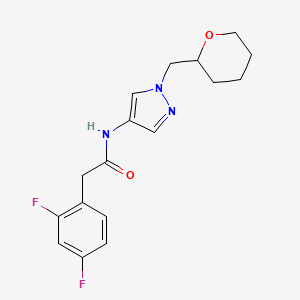
![N-{4-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B2642787.png)
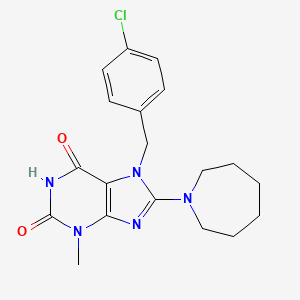
![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B2642789.png)
![N-(2-ethoxyphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2642790.png)
![4-[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2642791.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide](/img/structure/B2642792.png)
